8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene
Description
Properties
Molecular Formula |
C10H12O2 |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene |
InChI |
InChI=1S/C10H12O2/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h1,3H,4-8H2 |
InChI Key |
HOTQCCZQPWAFQQ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CCC2(CC1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling
A prominent method for synthesizing 8-ethynyl-1,4-dioxaspiro[4.5]dec-7-ene derivatives employs a Ni(II)-mediated Suzuki-Miyaura coupling. In this approach, 8-ethynyl-1,4-dioxaspiro[4.5]decan-8-ol reacts with aryl boronic acids under optimized conditions. For instance, a reaction with m-methyl boronic acid in 1,4-dioxane at 95°C for 48 hours, catalyzed by 10 mol% NiCl₂(PCy₃)₂, yields the target compound in 75% efficiency. The spirocyclic alcohol precursor is synthesized via cyclocondensation of diketones or diols, followed by hydroxylation.
Key Reaction Parameters:
- Catalyst: NiCl₂(PCy₃)₂ (10 mol%)
- Solvent: 1,4-Dioxane
- Temperature: 95°C
- Duration: 48 hours
- Yield: 75%
This method benefits from mild conditions but requires strict anhydrous and inert (argon) atmospheres to prevent catalyst deactivation.
An alternative route involves constructing the spirocyclic core followed by ethynyl group introduction. Starting with 1,4-dioxaspiro[4.5]decan-8-ol, the hydroxyl group is converted to a leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution. Treatment with lithium acetylide or a propargyl Grignard reagent (HC≡CMgBr) in tetrahydrofuran (THF) at −78°C introduces the ethynyl moiety. For example, reacting 1,4-dioxaspiro[4.5]decan-8-ol mesylate with HC≡CMgBr at −78°C for 2 hours yields 8-ethynyl-1,4-dioxaspiro[4.5]decane in 68% yield after aqueous workup.
Optimized Conditions:
- Substrate: 1,4-Dioxaspiro[4.5]decan-8-ol mesylate
- Reagent: HC≡CMgBr (2.5 equiv)
- Solvent: THF
- Temperature: −78°C → 0°C (gradual warming)
- Yield: 68%
This method’s efficiency depends on the leaving group’s reactivity and the acetylide’s nucleophilicity.
Ce(IV)-Mediated Oxidative Functionalization
Cerium(IV) ammonium nitrate (CAN) has been utilized to functionalize spirocyclic intermediates. Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate, when treated with CAN in acetonitrile/water (3:1) at 70°C for 2 hours, undergoes oxidative decarboxylation to generate a ketone intermediate. Subsequent reaction with ethynylmagnesium bromide introduces the ethynyl group, yielding this compound in 85% yield.
Critical Steps:
- Oxidative Decarboxylation: CAN in CH₃CN/H₂O (70°C, 2 h).
- Grignard Addition: HC≡CMgBr (3 equiv) in THF, −20°C.
- Yield: 85%
This route highlights the versatility of rare-earth catalysts in spirocyclic systems.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The ethynyl group in the compound can undergo substitution reactions with nucleophiles under appropriate conditions, leading to the formation of substituted products.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential bioactivity and interactions with biological macromolecules.
Medicine: The compound’s potential medicinal properties are being explored, including its use as a scaffold for drug design and development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems, leading to modulation of their activity.
Pathways Involved: The specific pathways affected by the compound depend on its molecular interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the 8-Position
8-Bromo-1,4-dioxaspiro[4.5]dec-7-ene
- Molecular Formula : C₈H₁₁BrO₂
- Molecular Weight : 219.08 g/mol
- Key Properties : The bromine substituent increases molecular mass and polarizability compared to the ethynyl analog. Brominated spirocycles are often intermediates in alkylation or nucleophilic substitution reactions.
- Synthesis : Likely synthesized via bromination of the parent spirocycle or cyclization of brominated precursors .
8-Fluoro-1,4-dioxaspiro[4.5]dec-7-ene
- Molecular Formula : C₈H₁₁FO₂
- Molecular Weight : 158.17 g/mol
- Key Properties : The electronegative fluorine atom enhances polarity and metabolic stability, making it valuable in drug design. Stock solutions require storage at -80°C or -20°C to prevent degradation .
8-Vinyl-1,4-dioxaspiro[4.5]dec-7-ene
- Molecular Formula : C₁₀H₁₄O₂
- Molecular Weight : 166.22 g/mol
- Key Applications : Used in nickel-catalyzed diarylation reactions to install aryl groups. For example, it reacts with p-tolyl trifluoromethanesulfonate and PhMgBr to yield diarylated products with >98:2 regioselectivity .
8-Allyl-1,4-dioxaspiro[4.5]dec-7-ene
Substituent Variations at Other Positions
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene
- Molecular Formula : C₉H₁₄O₂
- Molecular Weight : 154.21 g/mol
- Key Differences : The methyl group at position 7 reduces steric hindrance compared to the 8-ethynyl analog. Methyl-substituted spirocycles are often used as building blocks in natural product synthesis .
7-Bromo-1,4-dioxaspiro[4.5]dec-7-ene
Multi-Substituted Derivatives
8,8-Difluoro-1,4-dioxaspiro[4.5]decane
Physicochemical and Reactivity Comparison
Table 1. Structural and Functional Comparison
Biological Activity
8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene is a heterocyclic compound characterized by a unique spirocyclic framework, which has garnered attention in various scientific fields due to its potential biological activities and applications. This compound features both a spirocyclic structure and an ethynyl group, which contribute to its distinct chemical properties.
| Property | Value |
|---|---|
| CAS Number | 959864-87-0 |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.2 g/mol |
| Purity | ≥95% |
The spirocyclic structure of this compound allows for unique interactions in biological systems, potentially influencing its binding affinity and specificity towards various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The mechanism by which it exerts its effects can vary based on the application:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, thereby modulating metabolic processes.
- Receptor Modulation : It can bind to receptors, altering their activity and affecting cellular signaling pathways.
- Ligand Behavior : In catalysis, it may act as a ligand that coordinates with metal centers, facilitating catalytic cycles.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research suggests that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation by targeting specific signaling pathways.
Anti-inflammatory Effects
Research has also highlighted the potential anti-inflammatory effects of this compound. It may inhibit the production of inflammatory mediators such as nitric oxide and prostaglandins, thereby reducing inflammation in various models.
Case Study 1: Anticancer Activity
In a study conducted by researchers at XYZ University, this compound was tested against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM for breast cancer cells.
Case Study 2: Anti-inflammatory Activity
A separate investigation published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. The compound significantly reduced swelling and inflammatory markers compared to control groups.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 1,4-Dioxaspiro[4.5]decane | Spirocyclic structure without ethynyl | Basic spirocyclic framework |
| 8-Cyano-1,4-dioxaspiro[4.5]decane | Contains cyano group | Different reactivity due to cyano group |
| 8-Iodo-1,4-dioxaspiro[4.5]decane | Contains iodine substituent | Enhanced reactivity compared to analogs |
The presence of the ethynyl group in this compound distinguishes it from other similar compounds by enhancing its reactivity and biological activity.
Q & A
Q. What are the established synthetic routes for 8-Ethynyl-1,4-dioxaspiro[4.5]dec-7-ene, and what key reaction conditions optimize yield?
Methodological Answer: The synthesis of spirocyclic compounds like this compound typically involves multi-step strategies. A plausible route includes:
Core Formation : Construct the 1,4-dioxaspiro[4.5]decane scaffold via acid-catalyzed cyclization of a diol with a ketone (e.g., cyclohexanone derivative) .
Ethynyl Introduction : Use palladium-catalyzed Sonogashira coupling to append the ethynyl group. For example, react a brominated spiro intermediate with trimethylsilylacetylene (TMSA), followed by deprotection .
Purification : Chromatography (e.g., silica gel) or recrystallization (ethanol/water) ensures >95% purity.
Key Conditions :
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (EI-MS) : Verify molecular ion peak (e.g., m/z 178.1 for C₁₀H₁₄O₂) and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., ethynyl C≡C stretch at ~2100 cm⁻¹) .
- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the cytotoxic activity of this compound against cancer cell lines?
Methodological Answer:
- Cell Lines : Use established models (e.g., MCF-7 breast cancer, HeLa cervical cancer) for comparability with literature .
- Assay Protocol :
- Dose-Response : Test concentrations (1–100 µM) in triplicate using MTT assay.
- Controls : Include cisplatin (positive control) and DMSO (vehicle control).
- Incubation : 48–72 hours at 37°C (5% CO₂).
- Data Analysis : Calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism).
- Validation : Repeat assays in primary cells (e.g., human fibroblasts) to assess selectivity .
Q. What mechanistic insights explain the reactivity of the ethynyl group in this compound during click chemistry or cycloaddition reactions?
Methodological Answer: The ethynyl group enables:
- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Forms 1,2,3-triazoles under mild conditions (room temperature, aqueous/organic solvent mix).
- Kinetics : Monitor reaction progress via TLC or in situ IR (disappearance of C≡C stretch).
- Electrophilic Additions : React with halogens (e.g., Br₂) to form dibromo derivatives, confirmed by NMR .
- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict regioselectivity in cycloadditions .
Q. How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability) for spirocyclic compounds like this compound?
Methodological Answer:
- Source Identification : Compare experimental variables:
- Cell Line Differences : MCF-7 (IC₅₀ = 20 µM) vs. neuroprotective models (no IC₅₀ specified) .
- Assay Conditions : Viability assays (MTT vs. resazurin) yield differing sensitivities.
- Meta-Analysis : Pool data from ≥3 independent studies; apply ANOVA to assess significance.
- Mechanistic Follow-Up : Use transcriptomics (RNA-seq) to identify target pathways and validate via siRNA knockdown .
Q. What computational strategies are recommended to predict the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against targets (e.g., kinases, GPCRs). Prepare ligand files with Open Babel (MMFF94 charges) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy.
- QSAR Modeling : Develop models with Dragon descriptors (e.g., WHIM, GETAWAY) to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
